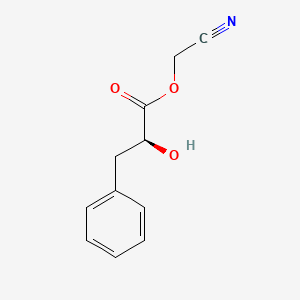
2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride, also known as BOPH, is a compound of the oxadiazole class of compounds that has been studied extensively in the scientific research community. BOPH is used in a variety of laboratory experiments, due to its ability to interact with a variety of biological systems.
作用機序
The mechanism of action of 2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride is not fully understood. However, it is known that this compound can interact with a variety of biological systems, including proteins, enzymes, and receptors. It is thought that this compound may interact with proteins and enzymes by binding to them and altering their activity. Additionally, it is thought that this compound may interact with receptors by binding to them and altering their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known that this compound can interact with a variety of biological systems, including proteins, enzymes, and receptors. It is thought that this compound may interact with proteins and enzymes by binding to them and altering their activity, leading to changes in the biochemical and physiological processes of the body. Additionally, it is thought that this compound may interact with receptors by binding to them and altering their activity, leading to changes in the biochemical and physiological processes of the body.
実験室実験の利点と制限
The use of 2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride in laboratory experiments has several advantages and limitations. One advantage of using this compound is that it is relatively stable, making it suitable for use in long-term experiments. Additionally, this compound is relatively non-toxic, making it safe to use in laboratory experiments. However, one limitation of using this compound is that it is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.
将来の方向性
There are several potential future directions for the research and use of 2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride. One potential future direction is to further study its mechanism of action, in order to better understand how it interacts with biological systems. Additionally, further research could be conducted to explore the potential therapeutic and diagnostic applications of this compound. Finally, research could be conducted to explore the potential of using this compound in other laboratory experiments, such as in the development of new drugs or diagnostic agents.
合成法
2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride is synthesized using a three-step process involving the reaction of a substituted benzyl chloride with a substituted oxadiazole. First, the benzyl chloride is reacted with an oxidizing agent such as sodium hypochlorite to produce a substituted benzyl chloroformate. The chloroformate is then reacted with a substituted oxadiazole in the presence of a base such as sodium hydroxide to produce a substituted benzyl oxadiazole. Finally, the oxadiazole is reacted with hydrochloric acid to produce this compound.
科学的研究の応用
2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride has been used extensively in scientific research due to its ability to interact with a variety of biological systems. It has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer and Alzheimer’s disease. Additionally, this compound has been studied for its potential use as a diagnostic agent for the detection of various diseases.
特性
IUPAC Name |
2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-12(2,13)11-14-10(16-15-11)8-9-6-4-3-5-7-9;/h3-7H,8,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAUSBBDTICSSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC(=N1)CC2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine](/img/structure/B6609798.png)
![rac-(1R,6R,7R)-2-methyl-3-oxo-2-azabicyclo[4.2.0]oct-4-ene-7-sulfonyl fluoride](/img/structure/B6609804.png)

![2-[3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B6609817.png)
![methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6609819.png)

![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride](/img/structure/B6609856.png)

![1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B6609873.png)
![(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6609883.png)


